4-(3-Aminocarbonylphenyl)picolinic acid 4-(3-Aminocarbonylphenyl)picolinic acid
Brand Name: Vulcanchem
CAS No.: 1258625-98-7
VCID: VC11761649
InChI: InChI=1S/C13H10N2O3/c14-12(16)10-3-1-2-8(6-10)9-4-5-15-11(7-9)13(17)18/h1-7H,(H2,14,16)(H,17,18)
SMILES: C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O
Molecular Formula: C13H10N2O3
Molecular Weight: 242.23 g/mol

4-(3-Aminocarbonylphenyl)picolinic acid

CAS No.: 1258625-98-7

Cat. No.: VC11761649

Molecular Formula: C13H10N2O3

Molecular Weight: 242.23 g/mol

* For research use only. Not for human or veterinary use.

4-(3-Aminocarbonylphenyl)picolinic acid - 1258625-98-7

Specification

CAS No. 1258625-98-7
Molecular Formula C13H10N2O3
Molecular Weight 242.23 g/mol
IUPAC Name 4-(3-carbamoylphenyl)pyridine-2-carboxylic acid
Standard InChI InChI=1S/C13H10N2O3/c14-12(16)10-3-1-2-8(6-10)9-4-5-15-11(7-9)13(17)18/h1-7H,(H2,14,16)(H,17,18)
Standard InChI Key CHISBACATPLSBR-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, 4-(3-carbamoylphenyl)pyridine-2-carboxylic acid, reflects its dual functional groups: a pyridine ring with a carboxylic acid at position 2 and a phenyl ring bearing an aminocarbonyl (-CONH2_2) group at position 3 (Table 1). The SMILES notation (C1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O) and InChIKey (CHISBACATPLSBR-UHFFFAOYSA-N) further delineate its connectivity and stereochemical features.

Table 1: Key Chemical Data for 4-(3-Aminocarbonylphenyl)picolinic Acid

PropertyValue
CAS No.1258625-98-7
Molecular FormulaC13H10N2O3\text{C}_{13}\text{H}_{10}\text{N}_{2}\text{O}_{3}
Molecular Weight242.23 g/mol
IUPAC Name4-(3-carbamoylphenyl)pyridine-2-carboxylic acid
SMILESC1=CC(=CC(=C1)C(=O)N)C2=CC(=NC=C2)C(=O)O
InChIKeyCHISBACATPLSBR-UHFFFAOYSA-N

Physicochemical Characteristics

The presence of both hydrophilic (carboxylic acid, amide) and hydrophobic (aromatic rings) groups suggests moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and limited solubility in water. The compound’s acidity (pKa\text{p}K_a) is influenced by the pyridine nitrogen and carboxylic acid, though experimental data remain unreported .

Synthesis and Preparation

Proposed Synthetic Routes

While no explicit synthesis for 4-(3-aminocarbonylphenyl)picolinic acid is documented, analogous picolinic acid derivatives are typically synthesized via:

  • Suzuki-Miyaura Coupling: Aryl boronic acids react with halogenated picolinic acid precursors to introduce the phenyl substituent .

  • Amidation Reactions: Conversion of a carboxylic acid to an amide via activation with reagents like thionyl chloride or carbodiimides .

  • Multi-Step Functionalization: Sequential nitration, reduction, and hydrolysis steps, as seen in patented methods for nitro-picolinamide derivatives .

For example, a plausible route involves:

  • Coupling 4-bromo-2-picolinic acid with 3-cyanophenylboronic acid to form 4-(3-cyanophenyl)picolinic acid.

  • Hydrolysis of the nitrile to an amide using acidic or basic conditions.

Challenges in Synthesis

Key hurdles include regioselectivity in coupling reactions and maintaining the stability of the amide group under acidic/basic conditions. The use of protecting groups (e.g., phthalimide for amines) may be necessary to prevent side reactions .

CompoundTarget WeedInhibition (%)ConcentrationReference
FlorpyrauxifenArabidopsis thaliana33.80.5 µM
S202 (Analog)A. thaliana78.40.5 µM
Halauxifen-methylBroadleaf weeds>90300 g/ha

The 3-aminocarbonylphenyl substituent in 4-(3-aminocarbonylphenyl)picolinic acid may enhance binding affinity to auxin receptors through hydrogen bonding with residues like Arg123 and Arg482, as observed in molecular docking studies of similar compounds .

Research Gaps and Future Directions

  • Synthetic Optimization: Developing efficient, scalable routes with high regiochemical control.

  • Biological Screening: Testing herbicidal efficacy against resistant weeds and selectivity in crops.

  • Mechanistic Studies: Elucidating interactions with auxin receptors via crystallography or computational models.

  • Toxicological Profiling: Assessing environmental and mammalian toxicity to ensure safety.

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